molecular formula C19H19NO5 B2987797 (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate CAS No. 1105243-91-1

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate

Cat. No.: B2987797
CAS No.: 1105243-91-1
M. Wt: 341.363
InChI Key: XLDZSQPUFHHKNL-UHFFFAOYSA-N
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Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate is a complex organic compound that features a furan ring, an isoxazole ring, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and isoxazole rings separately, followed by their coupling through a series of reactions. The furan ring can be synthesized via the cyclization of 1,4-diketones, while the isoxazole ring can be formed through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

The final coupling step involves the esterification of the isoxazole derivative with 2-(4-isopropylphenoxy)acetic acid under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Isoxazolines and related reduced compounds.

    Substitution: Various substituted phenoxyacetate derivatives.

Scientific Research Applications

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furanones.

    Isoxazole Derivatives: Compounds such as isoxazolines and isoxazoles.

    Phenoxyacetate Derivatives: Compounds like 2-(4-chlorophenoxy)acetic acid.

Uniqueness

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both furan and isoxazole rings in a single molecule is relatively rare and contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-13(2)14-5-7-16(8-6-14)23-12-19(21)24-11-15-10-18(25-20-15)17-4-3-9-22-17/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDZSQPUFHHKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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